3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H13Cl3N2O3. This compound is characterized by the presence of multiple chlorinated aromatic rings and a carbohydrazonoyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazide.
Condensation Reaction: The 4-chlorobenzoyl hydrazide is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The carbohydrazonoyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures typically ranging from room temperature to reflux conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atoms are replaced by other functional groups.
Hydrolysis: Products include 4-chlorobenzoic acid, 2,4-dichlorobenzoic acid, and corresponding alcohols.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound’s chlorinated aromatic rings and carbohydrazonoyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of multiple chlorinated aromatic rings and a carbohydrazonoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
CAS No. |
764655-76-7 |
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Molecular Formula |
C21H13Cl3N2O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[3-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O3/c22-15-6-4-14(5-7-15)20(27)26-25-12-13-2-1-3-17(10-13)29-21(28)18-9-8-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
ISDDEMCUCHZGAC-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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